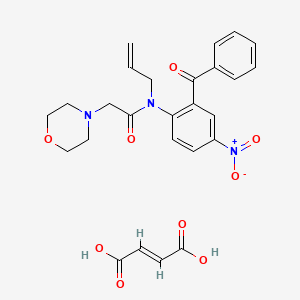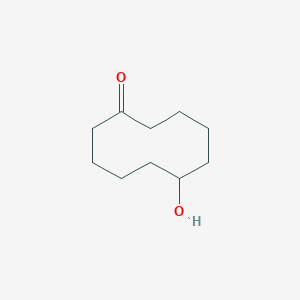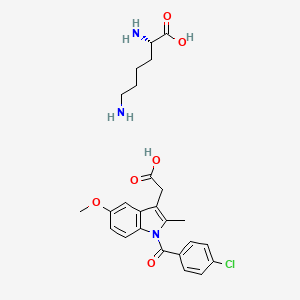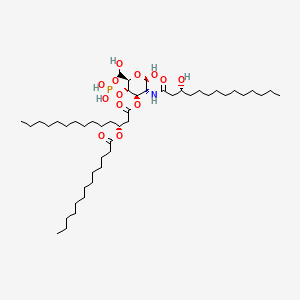
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(R),3(R))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2®,3®)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes glucose, phosphate, and fatty acid moieties. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and esterification reactions. The process begins with the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the fatty acid chains through esterification. The final steps involve the phosphorylation of the glucose molecule and the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gluconic acid derivatives, while reduction of the carbonyl groups can produce polyols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential role in cellular processes. Its structural similarity to natural biomolecules allows it to interact with biological systems, making it a useful tool for studying metabolic pathways and enzyme functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to mimic natural biomolecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of novel materials and as a precursor for the synthesis of specialized chemicals. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glucose moiety allows it to be recognized by glucose transporters and enzymes, while the fatty acid chains enable it to interact with lipid membranes. These interactions can modulate cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2®,3®)-
- D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(S),3(S))-
Uniqueness
The uniqueness of this compound lies in its specific combination of glucose, phosphate, and fatty acid moieties. This unique structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of its functional groups.
Properties
CAS No. |
125034-36-8 |
|---|---|
Molecular Formula |
C47H90NO13P |
Molecular Weight |
908.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-tridecanoyloxytetradecanoate |
InChI |
InChI=1S/C47H90NO13P/c1-4-7-10-13-16-19-22-25-28-31-34-42(52)58-39(33-30-27-24-21-18-15-12-9-6-3)36-43(53)60-46-44(47(54)59-40(37-49)45(46)61-62(55,56)57)48-41(51)35-38(50)32-29-26-23-20-17-14-11-8-5-2/h38-40,44-47,49-50,54H,4-37H2,1-3H3,(H,48,51)(H2,55,56,57)/t38-,39-,40-,44-,45-,46-,47-/m1/s1 |
InChI Key |
MAFLIHVUZMZHJT-LGWVHCHHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


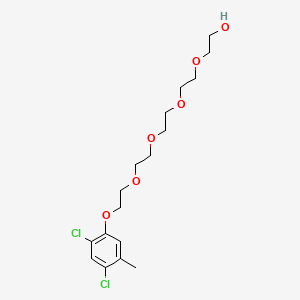
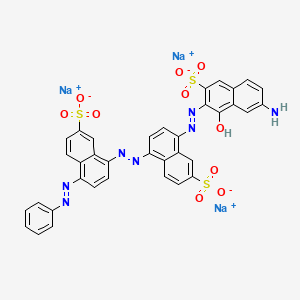
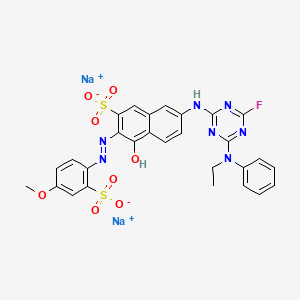
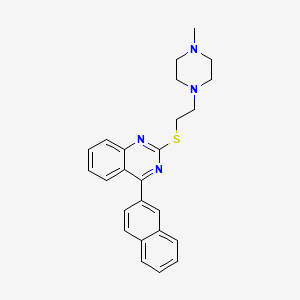
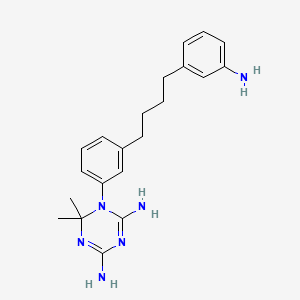
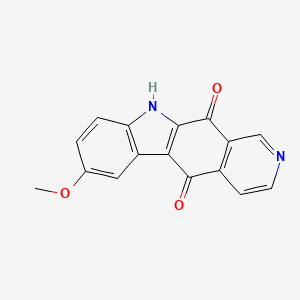
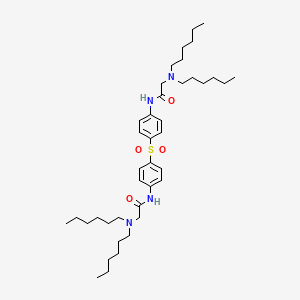
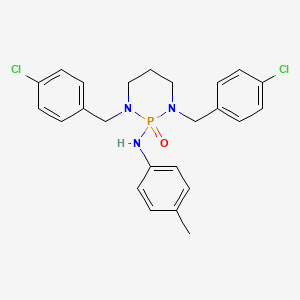
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
